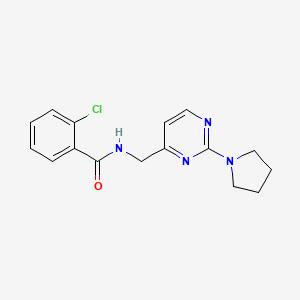

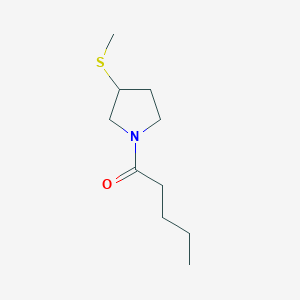

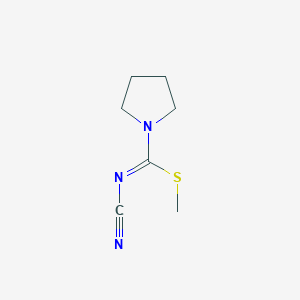

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

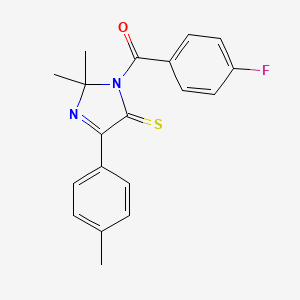

Identification and Derivatization of Selected Cathinones

This study explored the identification of novel cathinone derivatives, including their properties via spectroscopic methods. The research demonstrated diagnostic signals from methyl, N-methyl, and carbonyl groups in NMR spectra, highlighting the compound's utility in forensic science for drug identification. Furthermore, the application of thionation and amination reactions was presented for the detailed characterization of these substances (Nycz et al., 2016).

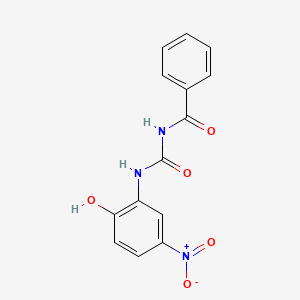

DFT Studies on Tautomeric Preferences

The study utilized DFT calculations to investigate the tautomeric stability of related compounds, illustrating the complexity of proton transfer processes. This research provides insight into the chemical behavior of pyrrolidinyl ketones, potentially informing further synthetic and analytical applications (Dobosz et al., 2010).

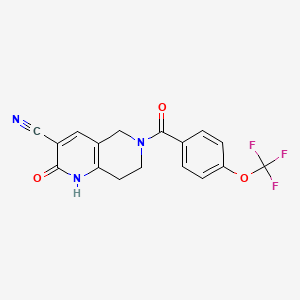

Monoamine Uptake Inhibitors

Research on pyrrolidinyl pentanone analogs, including the lead compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, highlighted their potential as selective inhibitors of dopamine and norepinephrine transporters. This study indicates the potential therapeutic applications of these compounds in treating disorders related to monoamine neurotransmission (Meltzer et al., 2006).

1,5-Diketone Derivatives in Synthesis

A recent study showcased the synthesis of new 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones through a tandem reaction. The resultant compounds, through heterocyclization, formed 2,6-diaryl-4-(pyridin-4′-yl)pyridines, demonstrating the compound's relevance in organic synthesis and potential pharmaceutical applications (Vasilyeva & Vorobyeva, 2021).

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .

Mode of Action

This compound acts as an inhibitor of the dopamine and norepinephrine transporters . It selectively inhibits these transporters with little effect on serotonin trafficking . This interaction results in an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of post-synaptic neurons .

Biochemical Pathways

The action of this compound affects the biochemical pathways of dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, it enhances their effects, leading to increased stimulation of the post-synaptic neurons . The downstream effects of this action can result in central nervous system stimulatory effects .

Pharmacokinetics

Similar substances have been shown to have high bioavailability when administered orally or intranasally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, onset of action, and duration of effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased stimulation of post-synaptic neurons due to the enhanced effects of dopamine and norepinephrine . This can lead to a range of effects, including increased alertness, euphoria, and increased heart rate and blood pressure .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor . It displays a higher selectivity for the dopamine transporter compared to similar compounds . This compound interacts with enzymes and proteins involved in neurotransmitter transport, particularly those associated with dopamine and norepinephrine .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on neurotransmitter transport. By inhibiting the reuptake of dopamine and norepinephrine, it can alter cellular signaling pathways and potentially impact gene expression .

Molecular Mechanism

The molecular mechanism of action for this compound involves the inhibition of dopamine and norepinephrine reuptake . This inhibition can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Dosage Effects in Animal Models

High doses may lead to toxic or adverse effects .

Metabolic Pathways

Related compounds are known to undergo various metabolic transformations, including oxidation and reduction .

Properties

IUPAC Name |

1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYFERAKWCPOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)

![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)